molecular formula C10H11NO3 B565009 3-Methyl Hippuric Acid-d7 CAS No. 1216551-07-3

3-Methyl Hippuric Acid-d7

Cat. No. B565009
M. Wt: 200.245
InChI Key: YKAKNMHEIJUKEX-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl Hippuric Acid-d7 is a stable isotope labelled compound . It is a substituted labeled hippurate analog and is used as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) . It is also referred to as m-methyl-hippuric acid and is a major product of xylene biotransformation in urine .


Molecular Structure Analysis

The molecular formula of 3-Methyl Hippuric Acid-d7 is C10H4D7NO3 . Its molecular weight is 200.24 . The SMILES representation is O=C(NCC(O)=O)C1=C([2H])C([2H])=C([2H])C(C([2H])([2H])[2H])=C1[2H] .

Scientific Research Applications

Analytical Methods Development

One significant application of 3-Methyl Hippuric Acid-d7 in scientific research is in the development of analytical methods for biomonitoring exposure to volatile organic compounds (VOCs). For example, a study developed a sensitive and precise method for the simultaneous determination of hippuric acid, o-, m-, and p-methylhippuric acids, among others, which are major urinary metabolites of toluene, o-, m-, and p-xylenes, styrene, and ethylbenzene, respectively. This method involves converting these metabolites into their methyl ester derivatives and then quantitating them by gas chromatography–mass spectrometry (GC–MS) with selected ion monitoring, demonstrating the compound's utility in enhancing detection sensitivity and accuracy in environmental health studies (Ohashi et al., 2006).

Biomarker Analysis for Environmental Exposure

Another study highlighted the application of amino-functionalized mesoporous silica for dispersive ultrasonication-assisted micro solid phase extraction of hippuric acid and methyl hippuric acid from human urine and water samples. This method was used for the sensitive determination of these compounds as biomarkers for toluene and xylene exposure, showcasing the role of 3-Methyl Hippuric Acid-d7 in evaluating and improving extraction and quantification techniques in environmental and occupational health research (Behbahani et al., 2018).

Separation and Characterization Techniques

Research also extends into the countercurrent chromatographic separation of biotic compounds, including 3-Methyl Hippuric Acid-d7, using highly polar organic-aqueous two-phase and three-phase solvent systems. This method demonstrates the compound's utility in the separation of polar compounds, including various acids, by utilizing specific solvent systems for effective separation and characterization, which is crucial in biochemical and pharmaceutical analysis (Shinomiya & Ito, 2006).

Enhanced Detection and Quantification

Additionally, the synthesis of magnetic molecularly imprinted polymers for the extraction of hippuric acid and methylhippuric acids from urine samples illustrates another research application. This method, employing a nanomaterial with a specific architecture for magnetic solid phase extraction, followed by quantification by ultra-performance liquid chromatography with mass spectrometric detection, underscores the importance of 3-Methyl Hippuric Acid-d7 in the development of novel materials and techniques for enhanced detection and quantification of environmental and biological samples (Hu et al., 2019).

Future Directions

Stable isotopes like 3-Methyl Hippuric Acid-d7 are often used as tracers for quantitation during the drug development process . As such, they may continue to play a significant role in pharmaceutical research and development.

properties

IUPAC Name

2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAKNMHEIJUKEX-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl Hippuric Acid-d7

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